molecular formula C26H24N4O3 B2539358 7-(2,3-dihydro-1H-indole-1-carbonyl)-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923251-13-2

7-(2,3-dihydro-1H-indole-1-carbonyl)-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2539358
CAS No.: 923251-13-2
M. Wt: 440.503
InChI Key: GWAIYYPWRAMFPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indoline ring, a phenyl ring, a tetrahydrofuran ring, and a pyrazolopyridinone ring .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The indoline ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The phenyl ring is a simple six-membered aromatic ring. The tetrahydrofuran ring is a five-membered ring containing an oxygen atom. The pyrazolopyridinone ring is a fused ring system containing nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the indoline ring might undergo oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of aromatic rings might contribute to its stability .

Scientific Research Applications

Chemical Stability and Tautomerism

The compound is known for its interesting tautomerism and stability characteristics. In the study conducted by Gubaidullin et al. (2014), it was found that similar compounds exist in a zwitterionic form with a proton localized on the nitrogen atom of one ring and a negative charge delocalized over another fragment. This particular behavior indicates potential for specific chemical applications, especially in the realm of synthetic chemistry where stability and tautomerism play crucial roles in compound formation and stability (Gubaidullin et al., 2014).

Supramolecular Aggregation

The compound's potential in forming supramolecular aggregates is explored in a study by Low et al. (2007), where similar compounds were found to crystallize from dimethylformamide solutions as stoichiometric solvates. These supramolecular assemblies were held together by various types of hydrogen bonds and pi-pi stacking interactions, showing the compound's potential in the formation of complex molecular architectures (Low et al., 2007).

Synthesis of Spiroindoline Derivatives

The compound is also involved in the synthesis of spiroindoline derivatives, which are compounds with a wide range of biological activities. Al-Thebeiti and El-zohry (1995) have synthesized various spiroheterocycle derivatives using similar compounds, indicating its utility in creating complex molecular structures with potential pharmacological applications (Al-Thebeiti & El-zohry, 1995).

Properties

IUPAC Name

7-(2,3-dihydroindole-1-carbonyl)-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-25(29-13-12-18-7-4-5-11-23(18)29)21-16-28(15-20-10-6-14-33-20)17-22-24(21)27-30(26(22)32)19-8-2-1-3-9-19/h1-5,7-9,11,16-17,20H,6,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAIYYPWRAMFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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